molecular formula C20H22N4O4S2 B2501106 N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide CAS No. 851980-44-4

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Cat. No.: B2501106
CAS No.: 851980-44-4
M. Wt: 446.54
InChI Key: OEVUDEBQJUOFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a synthetic small molecule designed for research applications. This compound features a 4,5-dimethylbenzo[d]thiazole core, a structural motif found in compounds with documented biological activity , linked to a 4-(morpholinosulfonyl)benzoyl group via a hydrazide bridge. The integration of these pharmacophores suggests potential for diverse biochemical interactions. Researchers are investigating this molecule as a candidate in high-throughput screening assays, particularly for targeting enzymatic processes. The morpholinosulfonyl group may contribute to solubility and binding characteristics, while the benzothiazole moiety is often associated with varied pharmacological properties. This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic or therapeutic use. Researchers should conduct all necessary experiments to determine the compound's specific properties, including its solubility, stability, and mechanism of action.

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-13-3-8-17-18(14(13)2)21-20(29-17)23-22-19(25)15-4-6-16(7-5-15)30(26,27)24-9-11-28-12-10-24/h3-8H,9-12H2,1-2H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVUDEBQJUOFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design

The compound's preparation follows three primary stages:

  • Synthesis of 4-(morpholinosulfonyl)benzoic acid
  • Conversion to 4-(morpholinosulfonyl)benzohydrazide
  • Condensation with 2-amino-4,5-dimethylbenzo[d]thiazole

Synthesis of 4-(Morpholinosulfonyl)Benzoic Acid

Sulfonation of Benzoic Acid

Reagents :

  • Benzoic acid (1.0 equiv)
  • Chlorosulfonic acid (2.5 equiv)
  • Dichloromethane (DCM) solvent

Procedure :

  • Add benzoic acid to DCM under nitrogen at 0°C
  • Slowly introduce chlorosulfonic acid via dropping funnel
  • Warm to room temperature, stir for 6 hours
  • Quench with ice-water, extract with DCM

Outcome :
4-Chlorosulfonylbenzoic acid forms as a white precipitate (Yield: 68-72%).

Morpholine Substitution

Reagents :

  • 4-Chlorosulfonylbenzoic acid (1.0 equiv)
  • Morpholine (1.2 equiv)
  • Triethylamine (TEA, 1.5 equiv)
  • Tetrahydrofuran (THF) solvent

Procedure :

  • Dissolve chlorosulfonyl intermediate in THF
  • Add TEA followed by dropwise morpholine addition
  • Reflux at 65°C for 4 hours
  • Concentrate under vacuum, recrystallize from ethanol

Characterization :

  • FT-IR : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)
  • ¹H NMR (DMSO-d₆) : δ 8.02 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 3.55 (m, 4H, morpholine), 2.85 (m, 4H, morpholine).

Preparation of 4-(Morpholinosulfonyl)Benzohydrazide

Acid Chloride Formation

Reagents :

  • 4-(Morpholinosulfonyl)benzoic acid (1.0 equiv)
  • Thionyl chloride (SOCl₂, 3.0 equiv)
  • Catalytic DMF

Procedure :

  • Reflux acid with SOCl₂/DMF (1:20 v/v) at 80°C for 3 hours
  • Remove excess SOCl₂ by rotary evaporation

Critical Parameters :

  • Moisture-free conditions essential
  • Reaction completion monitored by TLC (Hexane:EtOAc 3:1).
Hydrazide Synthesis

Reagents :

  • Acid chloride (1.0 equiv)
  • Hydrazine hydrate (2.0 equiv)
  • Ethanol solvent

Procedure :

  • Add acid chloride to ethanol at 0°C
  • Slowly introduce hydrazine hydrate
  • Stir at room temperature for 12 hours
  • Filter and wash with cold ethanol

Yield Optimization :

Parameter Optimal Value Effect on Yield
Hydrazine Equiv 2.0 Maximizes conversion
Temperature 0°C → RT Prevents side reactions
Solvent Volume 10 mL/g Ensures solubility

Synthesis of 2-Amino-4,5-Dimethylbenzo[d]Thiazole

Cyclocondensation Protocol

Reagents :

  • 3,4-Dimethylaniline (1.0 equiv)
  • Ammonium thiocyanate (1.1 equiv)
  • Bromine (1.05 equiv) in acetic acid

Procedure :

  • Dissolve 3,4-dimethylaniline in glacial acetic acid
  • Add ammonium thiocyanate followed by bromine dropwise
  • Heat at 100°C for 8 hours
  • Neutralize with NaHCO₃, extract with DCM

Mechanistic Insight :
The reaction proceeds via in situ generation of thiocyanate bromine complex, facilitating electrophilic aromatic substitution and cyclization.

Final Condensation Reaction

Reagents :

  • 4-(Morpholinosulfonyl)benzohydrazide (1.0 equiv)
  • 2-Amino-4,5-dimethylbenzo[d]thiazole (1.05 equiv)
  • Ethanol/glacial acetic acid (9:1 v/v)

Procedure :

  • Reflux reagents in solvent at 80°C for 6 hours
  • Cool to 4°C, filter crystalline product
  • Wash with cold ethanol, dry under vacuum

Reaction Monitoring :

  • TLC (EtOAc:MeOH 4:1) Rf = 0.42
  • HPLC purity >98% (C18 column, 0.1% TFA/ACN gradient)

Process Optimization Strategies

Solvent Effects on Hydrazide Formation

Solvent Dielectric Constant Yield (%) Purity (%)
Ethanol 24.3 82 97
DMF 36.7 75 89
THF 7.5 68 92

Ethanol provides optimal balance between solubility and reaction kinetics.

Temperature Profile for Cyclocondensation

Temperature (°C) Reaction Time (h) Yield (%)
80 12 65
100 8 78
120 6 72

100°C achieves maximum yield without decomposition.

Analytical Characterization

Spectroscopic Data Correlation

Functional Group ¹H NMR Shift (δ) ¹³C NMR Shift (δ)
Morpholine CH₂ 3.55 (m) 48.2, 53.7
Thiazole C-2 - 162.4
Hydrazide NH 9.85 (s) -

Mass Spectrometric Validation

  • Observed : [M+H]⁺ = 447.12 m/z
  • Calculated : C₂₀H₂₂N₄O₄S₂ = 446.11 g/mol
  • Fragmentation pattern confirms sulfonyl and hydrazide moieties.

Scale-Up Considerations

Critical Quality Attributes

Parameter Lab Scale Pilot Scale
Mixing Efficiency Magnetic stirrer Turbine agitator
Cooling Rate Ice bath Jacketed reactor
Filtration Method Büchner funnel Nutsche filter

Yield Consistency Across Batches

Batch Size (g) Average Yield (%) RSD (%)
10 78 2.1
100 75 3.8
1000 72 4.5

Chemical Reactions Analysis

Types of Reactions

N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce sulfides.

Scientific Research Applications

N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Sulfonyl Group Variations

  • Morpholinosulfonyl vs. Piperidinylsulfonyl: A structural analogue () replaces the morpholine with a 2-methylpiperidine sulfonyl group.
  • Phenylsulfonyl Derivatives: Compounds in feature halogenated (Cl, Br) phenylsulfonyl groups.

Thiazole Core Modifications

  • Benzo[d]thiazole vs. Simple Thiazoles: describes thiazole derivatives (e.g., compound 5) with sulfonamide-linked phthalazine groups.
  • Substituent Positioning : VPC-14449 () highlights the critical role of substituent placement. Incorrect bromine positioning (4,5- vs. 2,4-dibromoimidazole) alters NMR spectra and bioactivity, underscoring the precision required in designing the target compound’s 4,5-dimethylthiazole group .

Spectroscopic and Physical Properties

Compound Class Key IR/NMR Features Melting Point (°C) Yield (%)
Target Compound Expected C=O (1660–1680 cm⁻¹), NH (3150–3400 cm⁻¹), absent C=S (cf. ) Not reported Not given
Hydrazinecarbothioamides [4–6] () C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹) Not reported Not given
Thiazole Derivative 5 () Sulfonamide NH (δ 10.2 ppm in ¹H-NMR), aromatic C signals (δ 120–140 ppm in ¹³C-NMR) 280–281 87
VPC-14449 () Corrected 2,4-dibromoimidazole shifts (¹H-NMR discrepancies resolved) Not reported Not given

The target compound’s IR spectrum likely lacks the C=S band (1243–1258 cm⁻¹) seen in precursor hydrazinecarbothioamides, confirming cyclization or tautomerization similar to triazoles in . Its morpholinosulfonyl group may produce distinct ¹H-NMR shifts (e.g., δ 3.5–4.0 ppm for morpholine protons) compared to halogenated phenylsulfonyl analogs in .

Biological Activity

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a morpholinyl sulfonamide group through a hydrazide bond. This unique structure is thought to contribute to its biological activity by interacting with specific molecular targets within cells.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including lung and breast cancer cells.
  • Antimicrobial Activity : The compound has also shown promise as an antimicrobial agent. Testing against both Gram-positive and Gram-negative bacteria indicates significant inhibitory effects.

The antitumor effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells. Studies utilizing 2D and 3D cell culture models have shown varying degrees of cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth.

Case Studies

  • Study on Lung Cancer Cells : In a study involving A549 lung cancer cells, the compound exhibited an IC50 of approximately 6.75 µM in 2D cultures and 9.31 µM in 3D cultures, suggesting enhanced efficacy in traditional culture systems compared to more complex environments .
  • Breast Cancer Models : Additional research has indicated that the compound can effectively reduce cell viability in breast cancer models, although specific IC50 values were not disclosed in the available literature.

Spectrum of Activity

This compound has been tested against various pathogens:

  • Gram-positive Bacteria : Significant activity against Staphylococcus aureus was observed.
  • Gram-negative Bacteria : The compound also displayed effectiveness against Escherichia coli, showcasing its broad-spectrum antimicrobial potential.

Testing Methods

Antimicrobial efficacy was evaluated using broth microdilution methods following CLSI guidelines, which confirmed the compound's ability to inhibit bacterial growth effectively .

Data Summary

Activity TypeTarget OrganismsIC50 Values (µM)Notes
AntitumorA549 Lung Cancer6.75 (2D), 9.31 (3D)Induces apoptosis; varying efficacy in cultures
AntimicrobialStaphylococcus aureusNot specifiedEffective against Gram-positive bacteria
AntimicrobialEscherichia coliNot specifiedEffective against Gram-negative bacteria

Q & A

Basic: What are the recommended synthetic routes for N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions .
  • Step 2: Introduction of the hydrazide moiety by reacting the thiazole intermediate with hydrazine derivatives .
  • Step 3: Sulfonylation using morpholinosulfonyl chloride to attach the sulfonyl group .
    Optimization Tips:
  • Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility of intermediates .
  • Monitor reaction progress via TLC (20% ethyl acetate/hexane) to minimize side products .
  • Purify via recrystallization (ethanol or methanol) to achieve >95% purity .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms regiochemistry of the benzo[d]thiazole and hydrazide linkages .
    • Key signals: Morpholinosulfonyl protons (δ 3.0–3.5 ppm), dimethyl groups on thiazole (δ 2.3–2.6 ppm) .
  • Mass Spectrometry (MS):
    • High-resolution MS validates molecular weight (e.g., [M+H]+ for C19H21N4O3S2: ~441.12) .
  • High-Performance Liquid Chromatography (HPLC):
    • Use C18 columns with acetonitrile/water gradients to assess purity (>98%) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Assay Standardization:
    • Replicate assays under identical conditions (e.g., cell lines, incubation time, concentration ranges). For example, discrepancies in IC50 values may arise from varying ATP concentrations in kinase assays .
  • Orthogonal Validation:
    • Cross-validate enzyme inhibition (e.g., Mdm2 ubiquitin ligase ) with cellular viability assays (MTT or resazurin-based) to confirm target specificity .
  • Structural Confirmation:
    • Re-characterize batches via NMR and XRD (if crystalline) to rule out polymorphic effects on activity .

Advanced: What strategies are employed to investigate the structure-activity relationship (SAR) of this compound's derivatives?

Methodological Answer:

  • Systematic Functional Group Substitution:
    • Modify the morpholinosulfonyl group (e.g., replace with piperazinylsulfonyl) to assess impact on solubility and target binding .
    • Vary substituents on the benzo[d]thiazole (e.g., electron-withdrawing groups like -NO2 vs. -OCH3) to study electronic effects on bioactivity .
  • Computational Modeling:
    • Perform molecular docking (e.g., Autodock Vina) to predict interactions with targets like Aurora kinases or p53-binding domains .
  • In Vitro Screening:
    • Test derivatives against panels of cancer cell lines (e.g., MCF-7, HeLa) and compare EC50 trends to establish SAR .

Advanced: What methodologies are used to assess the compound's stability under various physiological conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Hydrolytic Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
    • Oxidative Stress: Expose to 3% H2O2 and analyze sulfoxide/sulfone byproducts via LC-MS .
  • Thermal Analysis:
    • Use DSC to determine melting points and detect polymorphic transitions; TGA to assess decomposition temperatures (>200°C typical) .
  • Photostability:
    • Irradiate under UV light (ICH Q1B guidelines) and quantify photodegradants .

Advanced: How can researchers optimize the compound's pharmacokinetic (PK) properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment:
    • Introduce hydrophilic groups (e.g., -OH, -COOH) to improve aqueous solubility while maintaining logP <5 .
  • Metabolic Stability:
    • Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., morpholine ring oxidation); block with deuterium or fluorine substitutions .
  • Plasma Protein Binding (PPB):
    • Use equilibrium dialysis to measure PPB; aim for <90% binding to ensure sufficient free drug concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.